2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
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Description
The compound “2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds, containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR (1H and 13C), HR-MS, and FT-IR . These techniques provide detailed information about the molecular structure and electronic properties of the compound .Scientific Research Applications
Fluorescent Probes
Compounds with a benzo[d]thiazole structure have been used to develop fluorescent probes for biological sensing. For example, a study describes a benzo[d]thiazole-based fluorescent probe for selectively sensing cysteine over other analytes .
Biological Activity
Thiazolylphenyl derivatives have been studied for their biological activity, including potential therapeutic effects .
Solvent Effects in Chemistry
Research has been conducted on how solvent polarity affects excited-state hydrogen bonds and proton transfers in molecules with thiazol structures .
Chemical Synthesis
Thiazol derivatives are used in chemical synthesis as intermediates or reagents for producing various chemical compounds .
Heparanase Inhibition
Some thiazol-acetic acid derivatives have been identified as heparanase inhibitors, which could have implications in cancer treatment and other diseases .
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-3-2-4-13-15(12)19-16(22-13)18-14(20)9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPUCKQAYRATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide |
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